molecular formula C19H11BrN4O2 B11411342 7-(2-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(2-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11411342
M. Wt: 407.2 g/mol
InChI Key: XOTSZBDTQHSNRP-UHFFFAOYSA-N
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Description

7-(2-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable brominated precursor reacts with the tricyclic core under controlled conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonitrile group, converting it into primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and organolithium compounds are commonly employed.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7-(2-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, thereby exerting its effects through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
  • 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Uniqueness

The uniqueness of 7-(2-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H11BrN4O2

Molecular Weight

407.2 g/mol

IUPAC Name

7-(2-bromophenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H11BrN4O2/c1-11-5-4-8-23-16(11)22-17-13(19(23)26)9-12(10-21)18(25)24(17)15-7-3-2-6-14(15)20/h2-9H,1H3

InChI Key

XOTSZBDTQHSNRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3C4=CC=CC=C4Br)C#N

Origin of Product

United States

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